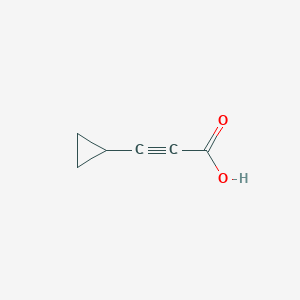

3-Cyclopropylprop-2-ynoic acid

Description

The Unique Structural Features of the Cyclopropyl (B3062369) Moiety and Alkynyl Systems

The cyclopropyl group is the smallest possible cycloalkane, existing as a three-membered ring. This configuration imposes significant ring strain due to the 60° bond angles, a substantial deviation from the ideal 109.5° for sp³-hybridized carbons. fiveable.me This strain energy makes cyclopropane (B1198618) rings susceptible to ring-opening reactions, rendering them valuable synthetic intermediates. fiveable.me Furthermore, the C-C bonds of the cyclopropyl ring exhibit a high degree of p-character, allowing the group to engage in conjugation with adjacent π-systems, a behavior that influences the electronic properties of the molecule. unl.ptwiley.com The Walsh model and the Coulson-Moffitt model are two frameworks used to describe this unique bonding. wikipedia.org

Alkynyl systems, characterized by a carbon-carbon triple bond, possess a linear geometry and high electron density. This triple bond consists of one sigma (σ) bond and two pi (π) bonds, making it a region of high reactivity. Alkynes readily undergo a variety of reactions, including cycloadditions and coupling reactions, making them a cornerstone in the construction of complex molecular frameworks. researchgate.net The presence of a terminal alkyne, as in prop-2-ynoic acid scaffolds, offers a reactive site for numerous chemical transformations.

Foundational Importance of Prop-2-ynoic Acid Scaffolds in Organic Synthesis

Prop-2-ynoic acid, also known as propiolic acid, is the simplest acetylenic carboxylic acid. nih.gov Its structure, featuring a terminal alkyne and a carboxylic acid functional group, makes it a highly versatile building block in organic synthesis. solubilityofthings.com The carboxylic acid moiety can undergo typical reactions such as esterification and amidation, while the alkyne can participate in a wide array of transformations, including click chemistry, cycloadditions, and coupling reactions. researchgate.netsmolecule.com This dual functionality allows for the synthesis of a diverse range of molecules, from pharmaceuticals to polymers. solubilityofthings.comsmolecule.com The ability to serve as a precursor to various functional groups makes the prop-2-ynoic acid scaffold a fundamental tool for synthetic chemists.

Academic Research Landscape and Emerging Trajectories for 3-Cyclopropylprop-2-ynoic Acid

This compound, with the CAS number 7358-93-2, is a compound that combines the aforementioned structural features. chembk.comsigmaaldrich.com Its molecular formula is C₆H₆O₂ and it has a molecular weight of 110.11 g/mol . chembk.comchemsrc.com The presence of both the strained cyclopropyl ring and the reactive alkyne, conjugated to a carboxylic acid, makes it a molecule of significant interest for synthetic applications.

Research has indicated that this compound serves as a valuable building block in organic synthesis. smolecule.com The terminal alkyne and carboxylic acid groups allow for a variety of chemical modifications, enabling the construction of more complex molecules. smolecule.com For instance, the alkyne can participate in cycloaddition reactions, leading to the formation of heterocyclic structures which are prevalent in many pharmaceutical compounds. smolecule.com

While specific, in-depth research on the biological activity of this compound is not extensively documented in the provided search results, related compounds containing cyclopropyl groups have shown potential in medicinal chemistry. unl.ptsmolecule.com The unique structural and electronic properties of the cyclopropyl group can influence a molecule's interaction with biological targets. unl.pt For example, a recent study utilized this compound in the synthesis of a compound that was investigated for its potential as a drug target in Schistosoma mansoni, the parasite responsible for schistosomiasis. nih.gov

The future research trajectories for this compound likely lie in its further exploration as a versatile synthetic intermediate. cymitquimica.com Its unique combination of functional groups suggests potential applications in the development of novel materials and as a precursor for complex, biologically active molecules. smolecule.comlookchem.com

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆O₂ | chembk.comchemsrc.com |

| Molecular Weight | 110.11 g/mol | chembk.comsigmaaldrich.comchemsrc.com |

| CAS Number | 7358-93-2 | chembk.comsigmaaldrich.comchemsrc.com |

| Density | 1.25 g/cm³ | chemsrc.com |

| Boiling Point | 248.3 °C at 760 mmHg | chemsrc.com |

| Flash Point | 118.2 °C | chemsrc.com |

| Melting Point | 63-68 °C | sigmaaldrich.com |

| LogP | 0.48440 | chemsrc.com |

| Index of Refraction | 1.538 | chemsrc.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-cyclopropylprop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-6(8)4-3-5-1-2-5/h5H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJODLTUIUAZITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348681 | |

| Record name | 3-cyclopropylprop-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7358-93-2 | |

| Record name | 3-cyclopropylprop-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CYCLOPROPYL-2-PROPYNOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Cyclopropylprop 2 Ynoic Acid and Analogues

Established Retrosynthetic Approaches

Synthesis via Malonic Acid Condensation and Subsequent Transformations (e.g., from cyclopropane (B1198618) carboxaldehyde)

A conventional and well-established route to α,β-unsaturated carboxylic acids involves the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. organic-chemistry.orgnih.gov The Doebner modification of this reaction specifically utilizes malonic acid as the active methylene (B1212753) component, which upon condensation with an aldehyde and subsequent decarboxylation, yields the desired α,β-unsaturated acid. organic-chemistry.orgnih.gov

This approach can be applied to the synthesis of a precursor to 3-cyclopropylprop-2-ynoic acid, namely (2E)-3-cyclopropylprop-2-enoic acid, starting from cyclopropane carboxaldehyde. The reaction proceeds by the condensation of cyclopropane carboxaldehyde with malonic acid, typically in the presence of a basic catalyst such as pyridine or piperidine, to afford a cyclopropylidenemalonic acid intermediate. masterorganicchemistry.com This intermediate then undergoes decarboxylation upon heating to yield (2E)-3-cyclopropylprop-2-enoic acid.

To convert the resulting α,β-unsaturated acid to the corresponding alkynoic acid, a two-step sequence of halogenation and dehydrohalogenation is employed. nih.gov The double bond of (2E)-3-cyclopropylprop-2-enoic acid is first subjected to bromination, typically using bromine (Br₂) in an inert solvent, to yield the vicinal dibromide, 2,3-dibromo-3-cyclopropylpropanoic acid. Subsequent treatment of this dibromide with a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, induces a double dehydrobromination, eliminating two molecules of hydrogen bromide to form the carbon-carbon triple bond of this compound. nih.gov

Reaction Scheme:

Oxidation Pathways from Corresponding Prop-2-ynoate Esters (e.g., Methyl 3-cyclopropylprop-2-ynoate)

Another fundamental approach to the synthesis of carboxylic acids is the hydrolysis of their corresponding esters. In the context of this compound, this involves the saponification of a suitable ester precursor, such as methyl 3-cyclopropylprop-2-ynoate. This method is a straightforward and widely used transformation in organic synthesis.

The synthesis of the precursor ester, methyl 3-cyclopropylprop-2-ynoate, can be achieved through various methods, including the esterification of this compound itself or through coupling reactions. Once the ester is obtained, it is subjected to hydrolysis, typically under basic conditions. This is commonly achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid, protonates the carboxylate to yield the final product, this compound.

Reaction Data:

| Starting Material | Reagents | Product | Yield (%) |

| Methyl 3-cyclopropylprop-2-ynoate | 1. NaOH (aq) 2. HCl (aq) | This compound | Typically high |

Biocatalytic and Chemoenzymatic Synthesis of Related α,β-Unsaturated Acids

Enantioselective Approaches Utilizing Promiscuous Aldolases (e.g., NahE for (2E)-3-Cyclopropylprop-2-enoic Acid)

Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and high selectivity. For the synthesis of α,β-unsaturated acids, promiscuous aldolases have shown significant potential. One such enzyme, NahE, a type I aldolase, is known to catalyze the condensation of pyruvate with a variety of aldehydes. organic-chemistry.org This enzymatic reaction can be harnessed in a chemoenzymatic approach to produce α,β-unsaturated carboxylic acids.

The synthesis of (2E)-3-cyclopropylprop-2-enoic acid, a precursor to this compound, can be achieved using NahE. The process begins with the NahE-catalyzed aldol condensation of cyclopropane carboxaldehyde with pyruvate. This enzymatic step produces an intermediate α,β-unsaturated 2-keto acid, 4-cyclopropyl-2-oxobut-3-enoic acid. This intermediate can then be subjected to an in-situ oxidative decarboxylation using hydrogen peroxide (H₂O₂). organic-chemistry.org This chemical step converts the 2-keto acid to the desired α,β-unsaturated carboxylic acid, (2E)-3-cyclopropylprop-2-enoic acid. This chemoenzymatic route provides a greener alternative to traditional chemical methods, often proceeding under mild, aqueous conditions.

Chemoenzymatic Reaction Parameters:

| Substrate | Enzyme | Co-substrate | Chemical Reagent | Product |

| Cyclopropane carboxaldehyde | NahE | Pyruvate | H₂O₂ | (2E)-3-Cyclopropylprop-2-enoic acid |

Development of Novel Synthetic Routes and Precursors

Palladium-Catalyzed Cross-Coupling Strategies for Cyclopropyl-Substituted Alkenes and Alkynes

Modern synthetic organic chemistry heavily relies on the development of novel and efficient bond-forming reactions. Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and these strategies are applicable to the construction of cyclopropyl-substituted alkynes, which are direct precursors or are structurally related to this compound.

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction can be envisioned for the synthesis of precursors to this compound. For instance, a cyclopropyl-substituted vinyl halide could be coupled with a protected acetylene (B1199291) derivative bearing a carboxyl group equivalent. Alternatively, cyclopropylacetylene could be coupled with a vinyl or aryl halide containing a suitable functional group that can be later converted to a carboxylic acid. Recent advancements have also explored the use of carboxylic acids themselves as coupling partners in decarbonylative Sonogashira reactions. google.com

Furthermore, palladium catalysis can be employed in the synthesis of various cyclopropane-containing building blocks. For example, palladium-catalyzed cyclopropanation of alkynes or the coupling of cyclopropenyl esters can provide access to functionalized cyclopropanes that can serve as precursors in multi-step syntheses of the target acid. nih.gov These methods offer a high degree of control over the stereochemistry and substitution pattern of the cyclopropane ring.

Examples of Palladium-Catalyzed Reactions for Precursor Synthesis:

| Reaction Type | Coupling Partners | Catalyst System | Product Type |

| Sonogashira Coupling | Cyclopropylacetylene + Halide-COOH equivalent | Pd catalyst, Cu co-catalyst, Base | Cyclopropyl-alkynoic acid precursor |

| Suzuki-Miyaura Coupling | Cyclopropylboronic acid + Halogenated alkyne ester | Pd catalyst, Base | Cyclopropyl-alkynoate ester |

Advanced Chemical Reactivity and Transformation Chemistry of 3 Cyclopropylprop 2 Ynoic Acid

Cycloaddition and Related Pericyclic Reactions

The strained cyclopropyl (B3062369) group and the electron-rich alkyne in 3-cyclopropylprop-2-ynoic acid make it an excellent substrate for various cycloaddition reactions.

Azide-Alkyne Cycloaddition (Click Chemistry) Applications

The terminal alkyne of this compound readily participates in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry". smolecule.comorganic-chemistry.org This reaction provides a highly efficient and modular approach to the synthesis of 1,2,3-triazoles. organic-chemistry.orgwikipedia.orgwikipedia.org The resulting triazole products are valuable heterocyclic scaffolds in medicinal chemistry and materials science. nih.gov

The classic Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne typically requires elevated temperatures and can produce a mixture of regioisomers. organic-chemistry.orgwikipedia.org However, the development of metal-catalyzed variants has significantly broadened the scope and utility of this transformation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent example of a click reaction, often proceeding at room temperature and providing the 1,4-disubstituted triazole regioisomer exclusively. organic-chemistry.orgwikipedia.org The reaction is tolerant of a wide range of functional groups and is often conducted in aqueous or benign solvent systems. organic-chemistry.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed version, RuAAC typically yields the 1,5-disubstituted triazole regioisomer. organic-chemistry.orgwikipedia.org A key advantage of the ruthenium-catalyzed process is its ability to accommodate both terminal and internal alkynes, proceeding through a proposed ruthenacycle intermediate. wikipedia.org

The application of these cycloaddition strategies to this compound allows for the straightforward incorporation of the cyclopropylalkynyl motif into a wide array of molecular structures.

Ru-Catalyzed Cycloadditions (e.g., [5+2] Cycloadditions of Eneyne-Cyclopropane Systems)

Ruthenium catalysts have been shown to be effective in promoting higher-order cycloadditions, such as the [5+2] cycloaddition of eneyne-cyclopropane systems. wiley-vch.de While direct examples utilizing this compound are not extensively documented in the provided literature, the reactivity of closely related structures suggests its potential as a substrate. For instance, a general procedure for the ruthenium-catalyzed [5+2] cycloaddition of eneyne-cyclopropanes has been described, highlighting the utility of this methodology for constructing seven-membered rings. wiley-vch.de

In a typical reaction, a ruthenium catalyst, such as [CpRu(CH₃CN)₃]PF₆, facilitates the reaction between a vinylcyclopropane (B126155) and an alkyne. wiley-vch.de The strain release from the cyclopropane (B1198618) ring is a key driving force for this transformation. nih.gov Given that derivatives of this compound can be prepared to fit the eneyne-cyclopropane template, this presents a viable strategy for the synthesis of complex bicyclic systems. utexas.edu

Carbon-Carbon Bond Formation Reactions

The strained cyclopropane ring and the reactive alkyne of this compound are amenable to various carbon-carbon bond-forming reactions, often mediated by transition metals.

Transition Metal-Catalyzed C-C Bond Construction

The high ring strain of the cyclopropyl group (approximately 29.0 kcal/mol) makes it susceptible to C-C bond activation by transition metals. wikipedia.org This process typically involves the oxidative addition of a C-C bond to a low-valent metal center, forming a metallacyclobutane intermediate. wikipedia.org This intermediate can then undergo further reactions, such as migratory insertion with an alkyne, to form new carbon-carbon bonds and construct larger ring systems. wikipedia.org

Various transition metals, including palladium, nickel, rhodium, and iron, have been shown to catalyze reactions involving the cleavage of C-C bonds in cyclopropanes. nih.govlibretexts.org While specific applications with this compound are not detailed in the provided search results, the general principles of cyclopropane activation are well-established. wikipedia.orgnih.gov For instance, nickel-catalyzed cycloadditions of cyclopropyl ketones with olefins have been reported. nih.gov The presence of the alkyne and carboxylic acid functionalities in this compound offers additional handles for directing and controlling these transition metal-catalyzed transformations.

| Catalyst System | Reactant Type | Product Type | Reference |

| Nickel(0) complexes | Cyclopropyl ketones and olefins | Substituted cyclopentanes | nih.gov |

| Rhodium(I) catalyst | 1-Yne-vinylcyclopropanes | Bicyclo[3.3.0] compounds | nih.gov |

| Palladium catalysts | Vinylcyclopropanes and π-systems | Diversified scaffolds | nih.gov |

Intramolecular Ketene (B1206846) Alkyl Radical Additions in Ring Synthesis

Derivatives of this compound are potential precursors for intramolecular radical cyclizations. Research has shown that acyl radicals generated from substituted vinylcyclopropyl selenyl esters can rearrange to ketene alkyl radical intermediates. nih.gov These intermediates can then undergo intramolecular cyclization to produce cyclic ketones, such as cyclohexenones. nih.gov

This radical-mediated ring synthesis strategy offers a powerful method for constructing carbocyclic frameworks. The reaction is typically initiated by the treatment of a selenyl ester with a radical initiator system like tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN). nih.govrsc.org The cyclopropyl group plays a crucial role in the rearrangement and subsequent cyclization pathways.

Catalytic Transformations Involving the Alkyne and Carboxylic Acid Functionalities

The coexistence of the alkyne and carboxylic acid groups in this compound allows for unique catalytic transformations that can engage both functionalities. Gold catalysts, in particular, have emerged as powerful tools for the hydrofunctionalization of alkynes with carboxylic acids. mdpi.com

This can occur via two main pathways:

Intramolecular Cycloisomerization: If the carboxylic acid can be tethered to the alkyne, an intramolecular addition can occur to form unsaturated lactone rings. mdpi.com

Intermolecular Addition: The intermolecular reaction of a carboxylic acid with an alkyne leads to the formation of enol esters, which are valuable synthetic intermediates. mdpi.com

Gold catalysts are particularly effective due to their strong π-electrophilic character, which activates the alkyne towards nucleophilic attack by the carboxylic acid. mdpi.com

Furthermore, the carboxylic acid group can undergo decarboxylative transformations, where it is replaced by another functional group with the extrusion of carbon dioxide. rsc.org This strategy has been applied to alkynoic acids, providing a means to generate alkynyl-metal species or other reactive intermediates that can participate in further bond-forming reactions.

| Catalyst | Transformation | Product Type | Reference |

| Gold(I) or Gold(III) | Hydrofunctionalization of alkynes with carboxylic acids | Lactones or enol esters | mdpi.com |

| Various transition metals | Decarboxylative functionalization of alkynoic acids | Varies depending on coupling partner | rsc.org |

Gold-Catalyzed Hydrofunctionalization and Cycloisomerization of Alkynoic Acids

Gold catalysts, renowned for their strong π-acidic character, readily activate the carbon-carbon triple bond of alkynoic acids like this compound. frontiersin.orgnih.govmdpi.com This activation renders the alkyne susceptible to nucleophilic attack, initiating a cascade of reactions that lead to diverse molecular frameworks. researchgate.net The nature of the nucleophile—whether internal (intramolecular) or external (intermolecular)—dictates the final product structure. mdpi.com

The intramolecular addition of the carboxylic acid group to the gold-activated alkyne is a powerful method for synthesizing unsaturated lactones, which are core structures in many natural products. mdpi.commdpi.com For γ-alkynoic acids such as this compound, this transformation typically proceeds via a 5-exo-dig cyclization pathway. mdpi.com

The generally accepted mechanism involves the coordination of the gold(I) or gold(III) catalyst to the alkyne, which enhances its electrophilicity. mdpi.comresearchgate.net The pendant carboxylic acid group then acts as an intramolecular nucleophile, attacking the activated triple bond. This step forms a vinyl-gold intermediate, which subsequently undergoes protodeauration to regenerate the active catalyst and yield the unsaturated γ-lactone product. researchgate.net This process is highly atom-economical and often proceeds under mild conditions with high selectivity. mdpi.comorganic-chemistry.org The choice of gold catalyst and ligands can influence the efficiency and selectivity of the cyclization. For instance, various gold complexes, including AuCl, AuCl₃, and those with phosphine (B1218219) ligands like [AuCl(JohnPhos)], have been successfully employed for the cycloisomerization of different alkynoic acids. mdpi.com

Table 1: Examples of Gold-Catalyzed Cycloisomerization of Alkynoic Acids

| Catalyst System | Substrate Type | Product | Key Findings | Reference |

|---|---|---|---|---|

| AuCl/AuCl₃ | γ-Alkynoic Acids | γ-Lactones | Effective for 5-exo-dig cyclization. | mdpi.com |

| [AuCl(JohnPhos)] | Pent-4-ynoic acid | γ-Butyrolactone | Efficient catalyst for exo-cyclization. | mdpi.com |

| (4-CF₃C₆H₄)₃PAuNTf₂ / MsOH | Homopropargyl Alcohols | γ-Lactones | Proceeds via oxycyclization/oxidation; high yields. | organic-chemistry.org |

When this compound is treated with an external carboxylic acid nucleophile in the presence of a gold catalyst, an intermolecular hydrocarboxylation occurs, yielding enol esters. mdpi.com These products are valuable synthetic intermediates. mdpi.com The reaction is a 100% atom-economic process that adds a carboxylic acid across the alkyne's triple bond. mdpi.com

The mechanism mirrors the intramolecular case, beginning with the gold-catalyzed activation of the alkyne. An external carboxylic acid molecule then attacks the π-complex. For terminal alkynes, the addition typically follows Markovnikov regioselectivity, where the oxygen atom adds to the more substituted internal carbon of the alkyne. mdpi.com However, the regioselectivity can be influenced by the electronic properties of the substrate and the specific catalyst system used. mdpi.com The resulting enol esters can be isolated and are often formed with good stereoselectivity. mdpi.com

Cobalt-Catalyzed Processes

Cobalt catalysis offers a distinct set of transformations, often proceeding through radical or organometallic intermediates, providing pathways complementary to those of gold. rsc.orgpkusz.edu.cn High-valent cobalt(III) complexes and cobalt(II)-based metalloradical systems are particularly effective for C–H functionalization and radical cascade reactions. rsc.orgwikipedia.org

High-valent cobalt catalysis has become a significant tool for C–H activation and functionalization. rsc.org Cobalt(III) complexes, often featuring a cyclopentadienyl (B1206354) (Cp) ligand, can catalyze the directed functionalization of C–H bonds. rsc.orgepfl.ch Enantioselectivity in these transformations is typically achieved by employing chiral Cp ligands or by using an achiral cobalt complex in conjunction with a chiral co-catalyst, such as a chiral carboxylic acid. epfl.ch

These catalytic systems enable the coupling of C–H bonds with various partners like alkenes and alkynes. beilstein-journals.org For a substrate like this compound, this methodology could potentially be applied to functionalize the cyclopropyl C-H bonds or other positions if a suitable directing group is present. The reaction generally proceeds through a concerted metalation-deprotonation (CMD) mechanism to form a cobaltacycle intermediate, which then undergoes insertion and reductive elimination to yield the final product. beilstein-journals.orgmdpi.com The unique reactivity of cobalt(III) species sometimes allows for selectivities that are different from or superior to those achieved with more common precious metals like rhodium. pkusz.edu.cnepfl.ch

Cobalt(II) complexes, particularly those with porphyrin ligands, are stable metalloradicals that serve as effective catalysts for a wide range of homolytic radical reactions. wikipedia.orgnih.gov This approach, known as Metalloradical Catalysis (MRC), operates through one-electron pathways, which contrasts with the two-electron ionic mechanisms typical of many transition metal catalysts. nih.gov

The general mechanism of Co(II)-MRC involves the homolytic activation of a substrate by the Co(II) complex. nih.gov For example, cobalt(II) porphyrins can activate diazo reagents or organic azides to generate metal-bound carbon- or nitrogen-centered radicals, respectively. wikipedia.org These metal-entangled radical intermediates are key to controlling the subsequent reaction pathway and stereochemical outcome. nih.gov The porphyrin ligand environment can be systematically tuned to control the catalyst's reactivity and selectivity. wikipedia.org This catalytic strategy is foundational to processes like radical cyclopropanation and C-H amination. chemrxiv.orgresearchgate.net

The power of cobalt-based MRC is particularly evident in its ability to initiate and control complex radical cascade reactions. nih.gov These cascades allow for the rapid construction of polycyclic structures from simple precursors in a single operation. nih.govrsc.org Co(II)-based catalytic systems have been developed for the asymmetric radical bicyclization of substrates like 1,6-enynes, demonstrating excellent control over both diastereoselectivity and enantioselectivity. nih.gov The mechanism proceeds through a stepwise radical pathway involving the relay of several cobalt-supported carbon-centered radical intermediates. nih.gov

Furthermore, cobalt metalloradical systems are capable of catalyzing challenging C–H amination reactions. For instance, Co(II) complexes can aminate allylic C–H bonds with high stereoselectivity, providing direct access to valuable chiral amines. nih.gov The combination of radical generation, cascade cyclization, and C-H functionalization within a single catalytic system highlights the versatility of cobalt-MRC. This approach offers a pathway to transform a substrate like this compound into complex, nitrogen-containing polycyclic molecules through a sequence of radical cyclization followed by intramolecular C-H amination, should the substrate be appropriately designed.

Table 2: Overview of Cobalt-Catalyzed Transformations

| Catalysis Type | Catalyst System | Reaction Type | Mechanistic Feature | Reference |

|---|---|---|---|---|

| High-Valent Cobalt | Cp*Co(III) with chiral ligands | C-H Functionalization | Concerted Metalation-Deprotonation (CMD) pathway. | rsc.orgepfl.chbeilstein-journals.org |

| Metalloradical Catalysis | Cobalt(II) Porphyrins | Radical Reactions | Homolytic activation to form metal-entangled radicals. | wikipedia.orgnih.gov |

| Metalloradical Catalysis | Co(II) with D₂-symmetric chiral porphyrins | Radical Cascade Cyclization | Stepwise radical mechanism with multiple metalloradical intermediates. | nih.gov |

Nickel-Catalyzed Reactions (e.g., Hydrocyanation of Allenes and Alkenes)

Nickel-catalyzed reactions represent a powerful tool in organic synthesis, and the unique structure of this compound and its derivatives allows for novel transformations. A notable application is in the nickel-catalyzed hydrocyanation of allenes and alkenes, which can be triggered by the hydronickelation of carbon-carbon double bonds, leading to the cleavage of the cyclopropane ring. lookchem.com The regioselectivity and stereochemistry of the resulting products are highly dependent on the initial hydronickelation step. lookchem.com For instance, allenyl- and methylenecyclopropanes undergo smooth reaction to promote cyclopropane cleavage. lookchem.com

The hydrocyanation of alkenes, a significant carbon-carbon bond-forming reaction, provides access to nitriles, which are valuable synthetic intermediates. uni-koeln.de While the industrial-scale hydrocyanation of buta-1,3-diene is a well-established process, laboratory-scale applications have been less common. thieme-connect.de Modern methods often utilize safer cyanide sources, such as zinc cyanide (Zn(CN)₂) or formamide, to avoid the use of highly toxic hydrogen cyanide (HCN). rsc.orgrsc.org Nickel catalysts, often in the form of air-stable and inexpensive nickel(II) salts, have proven effective in these transformations. rsc.org The regioselectivity of the hydrocyanation of terminal alkenes can be controlled, leading to either branched or linear nitrile derivatives. rsc.org

In the context of allenes, nickel-catalyzed hydrocyanation provides an efficient route to allylic nitriles. rsc.org Asymmetric versions of this reaction have been developed, yielding optically active allylic nitriles with high enantioselectivity. organic-chemistry.org These reactions often employ chiral phosphine ligands to control the stereochemical outcome. uni-koeln.deorganic-chemistry.org The development of these catalytic systems has expanded the scope of substrates to include various substituted allenes, demonstrating good functional group tolerance. rsc.orgorganic-chemistry.org

A proposed mechanism for the nickel-catalyzed hydrocyanation of alkenes using Zn(CN)₂ involves the in-situ generation of a nickel-hydride species which then adds across the double bond of the alkene. researchgate.net Subsequent reductive elimination releases the nitrile product and regenerates the active nickel catalyst. researchgate.net The presence of Lewis acids can influence the reaction, and strategies to minimize catalyst deactivation by HCN are crucial for efficient catalysis. thieme-connect.de

Mechanistic Studies of Reaction Pathways

Role of Vinyl Cation Intermediates in Rearrangements and Arylation

Vinyl cations, carbocations with a positive charge on an alkene carbon, are highly reactive intermediates implicated in a variety of chemical transformations. wikipedia.org Their involvement in reactions of this compound and related compounds is a subject of mechanistic interest. The generation of vinyl cations can be achieved through several methods, including the electrophilic addition to alkynes and allenes, and the solvolysis of vinyl halides. wikipedia.org

In the context of rearrangements, vinyl cations can undergo 1,2-shifts to form more stable allylic cations. wikipedia.org However, such rearrangements are not always facile and depend on the substitution pattern and reaction conditions. wikipedia.org A unified concept for carbon-carbon bond formation under redox-neutral conditions involves the interception of a vinyl cation with a sulfoxide, leading to simultaneous C-C and C=O bond formation and arylation. lookchem.com Mechanistic studies have highlighted the critical role of the transient vinyl cation intermediate and the structural features that contribute to its stabilization. lookchem.com

The arylation of vinyl cation intermediates has been explored as a route to construct complex molecular architectures. lookchem.com While cyclic vinyl triflates have been reported to be poor electrophiles in Friedel-Crafts arylation reactions, silylium-weakly coordinating anion catalysis can generate vinyl cations that undergo intermolecular carbon-carbon bond-forming reactions, including reductive Friedel-Crafts reactions with arenes. nih.gov Computational studies have provided insights into the transition structures of these reactions. nih.gov The development of catalytic methods for the generation and enantioselective reactions of vinyl cations remains an active area of research, with chiral imidodiphosphorimidate (IDPi) strong acids showing promise in controlling the stereochemistry of C-H insertion reactions. nih.gov

Understanding Radical Mechanisms in Metal-Catalyzed Processes

Radical mechanisms play a crucial role in many metal-catalyzed reactions, offering alternative pathways to traditional two-electron polar chemistry. springernature.com Metalloradical catalysis (MRC) utilizes open-shell metal complexes to generate metal-stabilized organic radicals, which are key intermediates that control the course of homolytic reactions. springernature.comnih.gov While cobalt(II) complexes have been extensively studied in MRC, recent research has explored the potential of iron(III) complexes as potent metalloradical catalysts. springernature.comnih.gov

In the context of transformations involving cyclopropanes, radical intermediates can be generated through single-electron transfer (SET) processes. researchgate.net For example, aryl cyclopropanes can undergo oxidative SET to form cyclopropyl radical cations, which can then participate in nucleophile-assisted ring-opening reactions to yield 1,3-difunctionalized products. researchgate.net

The functionalization of C-H bonds adjacent to π-systems, such as in alkynes and allenes, can also proceed through radical pathways facilitated by metal catalysts like iron. pitt.edu These cross-dehydrogenative coupling (CDC) reactions offer a direct method for forming new carbon-carbon bonds without the need for pre-functionalized substrates. pitt.edu

Derivatization Reactions of the Carboxylic Acid Group

Amide Coupling Reactions

The conversion of carboxylic acids to amides is a fundamental and widely utilized transformation in organic synthesis, crucial for the preparation of a vast array of molecules, including pharmaceuticals and polymers. tifr.res.in this compound can readily undergo amide coupling reactions with various amines to furnish the corresponding amides.

Several methods exist for amide bond formation. A common approach involves the activation of the carboxylic acid. fishersci.it This can be achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride or an anhydride, which then readily reacts with an amine. tifr.res.infishersci.it The Schotten-Baumann reaction, for instance, utilizes an acyl chloride in the presence of a base. tifr.res.in

Alternatively, a plethora of coupling reagents, many developed from peptide synthesis research, can be employed to facilitate the direct coupling of a carboxylic acid and an amine. fishersci.itcommonorganicchemistry.com These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and various uronium or phosphonium (B103445) salts like HATU and PyBOP, activate the carboxylic acid by forming a highly reactive intermediate, typically an active ester or an O-acylisourea, which is then susceptible to nucleophilic attack by the amine. fishersci.it These reactions are generally carried out under mild conditions and tolerate a wide range of functional groups. openstax.orgorganic-chemistry.org

The choice of coupling reagent, solvent, and base can be optimized to achieve high yields and minimize side reactions, such as racemization in the case of chiral substrates. fishersci.it

| Coupling Reagent | Activating Agent Type | Typical Conditions |

| Thionyl chloride (SOCl₂) | Forms acyl chloride | Aprotic solvent (e.g., DCM, THF), often with heating |

| Dicyclohexylcarbodiimide (DCC) | Carbodiimide | Aprotic solvent (e.g., DCM), 0°C to RT |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Carbodiimide | Often in DMF or DCM, with an additive like HOBt |

| HATU | Uronium salt | Aprotic polar solvent (e.g., DMF), base (e.g., DIPEA) |

| PyBOP | Phosphonium salt | Aprotic polar solvent (e.g., DMF), base (e.g., DIPEA) |

Esterification and Transesterification Reactions

The carboxylic acid moiety of this compound can be converted to an ester through various esterification methods. smolecule.com The most classic method is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukmasterorganicchemistry.comlibretexts.org This is a reversible equilibrium-driven process, and to achieve high yields, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction. chemguide.co.ukmasterorganicchemistry.com

Alternatively, esterification can be achieved under milder conditions by first activating the carboxylic acid. Similar to amide synthesis, conversion to an acyl chloride followed by reaction with an alcohol provides a high-yielding route to the corresponding ester. libretexts.org

Transesterification, the conversion of one ester to another by reaction with an alcohol, is also a viable transformation. Thiophenol esters, for example, are known to undergo thiol-exchange reactions and can serve as precursors for other thioesters. researchgate.net While direct transesterification of a carboxylate ester with another alcohol is possible, it typically requires a catalyst (acid or base) and conditions that drive the equilibrium towards the desired product.

A deaminative esterification has also been developed, where alkylamine-derived pyridinium (B92312) salts (Katritzky salts) react with carboxylic acids to form esters, offering an alternative to traditional alcohol-acid esterification. rsc.org

| Esterification Method | Reagents | Key Features |

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reversible, equilibrium-driven; often requires excess alcohol or water removal. chemguide.co.ukmasterorganicchemistry.com |

| Acyl Chloride Route | Thionyl Chloride (SOCl₂), then Alcohol | Generally high-yielding and not reversible. libretexts.org |

| Deaminative Esterification | Amine-derived Katritzky Salt, Carboxylic Acid | Mild conditions, broad substrate scope. rsc.org |

Spectroscopic and Analytical Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It operates by measuring the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), providing detailed information about the connectivity and chemical environment within a molecule.

Proton NMR (¹H NMR) spectroscopy identifies the different types of hydrogen atoms in a molecule and their relationships. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

In academic research on derivatives of 3-Cyclopropylprop-2-ynoic acid, such as 4-(cyclopropylethynyl)-2-(methylthio)pyrimidine, the ¹H NMR spectrum provides characteristic signals that confirm the presence of the cyclopropyl (B3062369) group. rsc.org The protons on the three-membered ring are magnetically distinct and exhibit complex splitting patterns due to their proximity to each other. Typically, the methine proton (the CH group) of the cyclopropyl ring appears as a multiplet further downfield than the methylene (B1212753) protons (the CH₂ groups).

For the derivative 4-(cyclopropylethynyl)-2-(methylthio)pyrimidine, the following signals corresponding to the cyclopropyl group were observed in a spectrum recorded at 600 MHz in deuterochloroform (CDCl₃):

A multiplet signal observed between δ 1.53–1.39 ppm is assigned to the single methine proton of the cyclopropyl ring. rsc.org

A more complex signal, a doublet of doublets of quartets (ddq), at δ 0.93 ppm corresponds to the four methylene protons on the cyclopropyl ring. rsc.org

For the parent compound, this compound, an additional, very broad singlet would be expected in the far downfield region of the spectrum (typically δ 10-13 ppm), corresponding to the acidic proton of the carboxylic acid group. The exact position of this peak can vary depending on factors like concentration and solvent. nih.gov

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Notes |

|---|---|---|---|

| Cyclopropyl-CH (methine) | 1.53–1.39 | m (multiplet) | Corresponds to the single proton attached to the tertiary carbon of the cyclopropyl group. |

| Cyclopropyl-CH₂ (methylene) | 0.93 | ddq (doublet of doublets of quartets) | Represents the four protons on the two CH₂ groups of the cyclopropyl ring. |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its bonding environment (e.g., alkane, alkyne, carboxyl).

Analysis of derivatives of this compound clearly shows the signals for the key structural components. rsc.org The two carbons of the alkyne (C≡C) triple bond are particularly characteristic, typically appearing in the δ 70-100 ppm range. oregonstate.edu The carbons of the cyclopropyl group resonate at very high field (upfield), usually below δ 15 ppm, which is a hallmark of these strained ring systems.

In the ¹³C NMR spectrum of 4-(cyclopropylethynyl)-2-(methylthio)pyrimidine, recorded at 151 MHz in CDCl₃, the following key signals confirm the structure:

The alkyne carbons appear at δ 99.7 ppm and δ 74.0 ppm. rsc.org

The cyclopropyl carbons are observed at δ 13.8 ppm (methine carbon) and δ 8.9 ppm (methylene carbons). rsc.org

For the parent acid, a signal for the carboxylic acid carbon (C=O) would also be present, typically resonating in the δ 170-185 ppm region. oregonstate.edu

| Carbon Assignment | Chemical Shift (δ) in ppm | Notes |

|---|---|---|

| Alkyne C (quaternary) | 99.7 | The alkyne carbon attached to the pyrimidine (B1678525) ring. |

| Alkyne C (quaternary) | 74.0 | The alkyne carbon attached to the cyclopropyl group. |

| Cyclopropyl-CH (methine) | 13.8 | The tertiary carbon of the cyclopropyl ring. |

| Cyclopropyl-CH₂ (methylene) | 8.9 | The two equivalent methylene carbons of the cyclopropyl ring. |

Vibrational Spectroscopy for Functional Group Identification and Confirmation

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing its bonds to vibrate at specific frequencies. This provides a characteristic "fingerprint" that allows for the identification of functional groups present in the structure.

Infrared (IR) spectroscopy is a rapid and non-destructive technique for confirming the presence of key functional groups. longdom.org The absorption of IR radiation corresponds to specific vibrational modes, such as stretching and bending of bonds.

In the IR spectrum of derivatives containing the cyclopropylethynyl group, a sharp, moderately intense absorption band is consistently observed in the region of 2224 cm⁻¹. rsc.org This absorption is characteristic of the carbon-carbon triple bond (C≡C) stretching vibration, confirming the presence of the alkyne functional group.

For the complete this compound molecule, two additional prominent features would be expected in the IR spectrum:

A very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. mdpi.com

A very strong, sharp absorption band typically found around 1700-1725 cm⁻¹, corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid group.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Observed Frequency (cm⁻¹) in a Derivative rsc.org |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500–3300 (Broad) | N/A |

| Alkyne C≡C | Stretch | 2100–2260 | 2224 |

| Carboxylic Acid C=O | Stretch | 1700–1725 (Strong) | N/A |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide clues about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. measurlabs.comresearchgate.net This high precision allows for the unambiguous determination of a compound's molecular formula, as each unique combination of atoms has a distinct exact mass.

In studies involving derivatives of this compound, HRMS is used to confirm the elemental composition of the synthesized products. For example, the molecular formula of 4-(cyclopropylethynyl)-2-(methylthio)pyrimidine was confirmed by HRMS using electrospray ionization (ESI). rsc.org The calculated exact mass for the protonated molecule [M+H]⁺ (C₁₀H₁₁N₂S⁺) was 191.0565, which closely matched the experimentally found value of 191.0638, thereby verifying the formula. rsc.org

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone of chemical analysis, enabling the separation of components within a mixture. This separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. For a functionalized molecule like this compound, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable tools for purification and reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purification and analysis of compounds like alkynoic acids. cdnsciencepub.com It offers high resolution and sensitivity, making it ideal for isolating the target compound from reaction byproducts and starting materials. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such separations. sielc.comsinobiological.com

In RP-HPLC, the stationary phase is nonpolar (e.g., a C18-modified silica), while the mobile phase is a more polar aqueous-organic mixture. sielc.comsigmaaldrich.com The separation of this compound would be based on its hydrophobicity. The nonpolar cyclopropyl and alkyne moieties would interact with the C18 stationary phase, while the polar carboxylic acid group would have an affinity for the mobile phase. By carefully controlling the composition of the mobile phase, typically through a gradient elution where the percentage of organic solvent (like acetonitrile) is increased over time, a fine-tuned separation can be achieved. ccsenet.org

A typical HPLC protocol for the analysis or purification of a compound similar to this compound would involve the conditions detailed in the table below. sielc.comrsc.org

Table 1: Illustrative HPLC Conditions for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Nonpolar stationary phase for hydrophobic interaction. |

| Mobile Phase | A: Water with 0.1% Formic or Phosphoric Acid | Acidifier to suppress ionization of the carboxylic acid, leading to sharper peaks. sielc.com |

| B: Acetonitrile with 0.1% Formic or Phosphoric Acid | Organic modifier to elute the compound. | |

| Gradient | 5% B to 95% B over 20 minutes | Gradually increases mobile phase non-polarity to elute compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale separations. ccsenet.org |

| Detection | UV at 210-220 nm | The carbon-carbon triple bond and carboxyl group exhibit UV absorbance in this range. |

| Temperature | 25-37 °C | Controlled temperature ensures reproducible retention times. ccsenet.org |

This table presents a hypothetical but representative set of HPLC parameters. Actual conditions would require optimization.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique to monitor the progress of a chemical reaction. libretexts.orgijrti.org It allows a chemist to quickly determine if the starting materials have been consumed and if the desired product has been formed. thieme.de

For the synthesis of this compound, a small aliquot of the reaction mixture would be spotted onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of silica (B1680970) gel (the stationary phase). cuni.cz The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (the mobile phase), such as a mixture of ethyl acetate (B1210297) and hexanes.

As the solvent moves up the plate by capillary action, the components of the spotted mixture travel at different rates. The less polar compounds move further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds, like the carboxylic acid product, interact more strongly with the polar silica gel and have lower Rf values. libretexts.org

Visualization of the separated spots is achieved by various methods. Since the compound contains a conjugated system, it may be visible under UV light (254 nm) as a dark spot on a fluorescent plate. libretexts.org Alternatively, the plate can be dipped into a chemical stain. A potassium permanganate (B83412) (KMnO4) stain is particularly effective, as it reacts with the alkyne and carboxylic acid functional groups, producing yellow-brown spots on a purple background. liv.ac.uk For specifically detecting the carboxylic acid group, a bromocresol green indicator can be used, which reveals the acidic spot as yellow against a blue background. liv.ac.uksilicycle.comepfl.ch

Table 2: Typical TLC Systems for Monitoring Reactions

| Component | Description | Role in Analysis |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 | A polar adsorbent that separates compounds based on polarity. cuni.cz |

| Mobile Phase | 30% Ethyl Acetate in Hexanes (example) | Solvent system whose polarity is optimized to achieve good separation between starting materials, intermediates, and the final product. |

| Visualization | UV Light (254 nm) or Potassium Permanganate Stain | Methods to make the separated, colorless spots visible on the TLC plate. libretexts.orgliv.ac.uk |

Elemental Analysis for Compositional Verification (e.g., Combustion Analysis)

Elemental analysis is a destructive method used to determine the mass fractions of the elements (primarily carbon, hydrogen, and nitrogen) within a sample. This technique, often performed via combustion analysis, is a fundamental method for confirming the empirical formula of a newly synthesized compound. tandfonline.com

For this compound, with the molecular formula C6H6O2, the theoretical elemental composition can be calculated based on its atomic weights and molar mass (110.11 g/mol ). lgcstandards.commolinstincts.comwebqc.org A small, precisely weighed sample of the purified compound is combusted in a furnace at high temperatures in the presence of excess oxygen. The combustion products—carbon dioxide (CO2) and water (H2O)—are collected and measured. From the masses of CO2 and H2O produced, the original percentages of carbon and hydrogen in the sample can be determined. The percentage of oxygen is typically determined by difference.

The experimental results are then compared to the calculated theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the compound's purity and confirms its elemental composition. tandfonline.com

Table 3: Elemental Composition of this compound (C6H6O2)

| Element | Theoretical Percentage (%) | Found Percentage (Typical) |

|---|---|---|

| Carbon (C) | 65.45 chegg.comquora.com | 65.30 - 65.60 |

| Hydrogen (H) | 5.49 chegg.com | 5.40 - 5.60 |

The "Found" values are illustrative and represent a typical range of results for a pure sample.

Theoretical and Computational Investigations of 3 Cyclopropylprop 2 Ynoic Acid and Its Reactions

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Electronic Properties: Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For 3-cyclopropylprop-2-ynoic acid, the electron-withdrawing carboxylic acid group and the strained cyclopropyl (B3062369) ring would significantly influence these frontier orbitals.

Reactivity Descriptors: An electrostatic potential (ESP) map can visualize the charge distribution on the molecule's surface. In this compound, the oxygen atoms of the carboxylic acid would exhibit negative potential (red), making them sites for electrophilic attack, while the acidic proton would show a positive potential (blue), indicating its susceptibility to deprotonation. The alkyne's triple bond would present a region of high electron density, making it a target for electrophilic addition reactions.

Below is a hypothetical data table illustrating the kind of results a DFT calculation might yield for this compound, based on typical values for similar organic molecules.

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value | Implication |

|---|---|---|

| HOMO Energy | -7.2 eV | Region of electron donation (likely the alkyne π-system) |

| LUMO Energy | -1.5 eV | Region of electron acceptance (likely the C=O π* orbital) |

| HOMO-LUMO Gap | 5.7 eV | Indicates moderate chemical stability |

| Dipole Moment | 2.5 D | Suggests a polar molecule with significant charge separation |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is invaluable for mapping out the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the feasibility and selectivity of a reaction.

For alkynoic acids, a common reaction is cycloisomerization, where the molecule reacts with itself to form a lactone (a cyclic ester). nih.gov Theoretical studies on similar systems show that this can proceed through different pathways, such as 5-exo-dig or 6-endo-dig cyclizations. nih.gov DFT calculations can predict which pathway is more favorable by comparing the activation energies of the respective transition states. nih.govresearchgate.net For example, a study on the cycloisomerization of various alkynoic acids used DFT to model the reaction mechanism, including the role of a catalyst and counterions. nih.gov

Another area of investigation is decarboxylation, where the carboxylic acid group is removed. Computational studies can model the energetic profile of such reactions, helping to understand the conditions required. researchgate.net

Table 2: Illustrative Activation Energies for Potential Reactions

| Reaction Type | Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Cycloisomerization | 5-exo-dig | 25.4 | Kinetically favored pathway |

| 6-endo-dig | 32.1 | Kinetically disfavored | |

| Electrophilic Addition to Alkyne (e.g., HBr) | Markovnikov addition | 15.8 | Major product formation |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. fums.ac.ir This is particularly useful for understanding how a molecule like this compound behaves in a biological environment or in solution.

Conformational Analysis: The carboxylic acid group can exist in different conformations, primarily syn and anti, which refer to the orientation of the acidic proton relative to the carbonyl group. chemrxiv.orgnih.gov While gas-phase calculations often show the syn conformation to be more stable, MD simulations can reveal how solvent molecules, like water, can stabilize the less common anti conformer. chemrxiv.orgnih.gov Studies on acetic and propionic acid have used MD simulations to investigate these conformational equilibria in solution. ru.nl For this compound, simulations would explore the rotation around the C-C single bonds and the conformational preference of the carboxyl group.

Intermolecular Interactions: MD simulations can model how this compound interacts with other molecules, such as water or a protein target. fums.ac.ir By analyzing the simulation trajectory, one can identify stable hydrogen bonds between the carboxylic acid and surrounding molecules, which is crucial for understanding its solubility and binding behavior.

In Silico Screening and Design for Novel Derivatives

The core structure of this compound can serve as a scaffold for designing new molecules with specific properties, such as enzyme inhibitors. nih.gov Computational techniques are central to this modern drug discovery process. fums.ac.irchapman.edu

Virtual Screening: If this compound is identified as a hit compound against a biological target, researchers can computationally screen large libraries of similar molecules to find ones that might bind more strongly. chapman.edutandfonline.com This involves docking each molecule into the active site of the target protein and using a scoring function to estimate its binding affinity. fums.ac.ir

De Novo Design: More advanced techniques use algorithms to design entirely new derivatives. chapman.edu By defining a pharmacophore—the essential 3D arrangement of features required for biological activity—a computational model can suggest modifications to the parent structure to enhance potency and selectivity. acs.org For instance, if the cyclopropyl group is found to be key for binding, the model might explore substitutions on the ring to improve interactions with a protein pocket. This approach has been successfully used to develop novel inhibitors for various enzymes. nih.govacs.org

Applications in Specialized Organic Synthesis and Medicinal Chemistry Research

Fundamental Role as a Versatile Synthetic Building Block in Organic Chemistry

3-Cyclopropylprop-2-ynoic acid serves as a crucial building block in organic synthesis. smolecule.com The presence of both a terminal alkyne and a carboxylic acid functional group within the same molecule allows for a wide range of chemical transformations. smolecule.com This dual functionality enables chemists to construct intricate molecular architectures with diverse functionalities. smolecule.com

The alkyne portion of the molecule can readily participate in various cycloaddition reactions, such as [2+1] cycloadditions with azides, leading to the formation of substituted triazoles. These heterocyclic structures are of significant interest in the development of pharmaceuticals and functional materials. smolecule.com Furthermore, the triple bond can undergo electrophilic addition reactions, resulting in the formation of vinyl derivatives. smolecule.com

The carboxylic acid group provides another avenue for synthetic manipulation. It can undergo standard transformations such as esterification and amidation, allowing for the introduction of a wide array of functional groups and the extension of the carbon chain. smolecule.com These reactions are fundamental in the synthesis of more complex molecules. smolecule.com

Pharmaceutical Research and Drug Discovery

The distinct structure of this compound has made it a compound of interest in pharmaceutical research and drug discovery. smolecule.comlookchem.com Its derivatives have been explored for their potential to interact with various biological targets, leading to the development of new therapeutic agents. lookchem.com

Precursor in the Development of Novel Therapeutic Agents

As a precursor, this compound provides a unique scaffold for the design and synthesis of novel drug candidates. lookchem.com Its structural features can be modified to create a library of compounds with the potential to treat a variety of diseases. lookchem.com The rigidity of the cyclopropyl (B3062369) and alkyne groups can help in optimizing the binding of a drug molecule to its target receptor.

Synthesis of Enzyme Inhibitors (e.g., FGFR4, EGFR)

Derivatives of this compound have been investigated as potential inhibitors of enzymes such as Fibroblast Growth Factor Receptor 4 (FGFR4) and Epidermal Growth Factor Receptor (EGFR). The pyrrolo[2,3-d]pyrimidine scaffold, which can be synthesized using derivatives of this acid, has been a focus in the development of third-generation covalent EGFR tyrosine kinase inhibitors (TKIs) for non-small cell lung cancer (NSCLC) with EGFR mutations. nih.govnih.gov Several synthesized compounds have shown increased biological activity and selectivity against mutant EGFR. nih.gov

Anthelmintic Research: Targeting Parasitic Proteins (e.g., Schistosoma mansoni p97)

Research into new treatments for schistosomiasis, a disease caused by parasitic flatworms of the genus Schistosoma, has explored a variety of chemical compounds. nih.govplos.org While direct studies involving this compound are not prominent, the broader field of anthelmintic research investigates compounds that can target essential parasite proteins. nih.govplos.orgmdpi.com The development of novel drugs is crucial, as the current primary treatment, praziquantel, has limitations, particularly against the juvenile stages of the parasite. nih.govinfontd.org The search for new anthelmintics includes screening diverse chemical libraries and natural products for activity against Schistosoma mansoni and other helminths. plos.orgmdpi.comifremer.fr

Design of Covalent-Reversible Warheads for Drug Candidates

The propiolamide (B17871) electrophilic warhead, a derivative of propiolic acid, is a key feature in some covalent inhibitors. mdpi.com The concept of a "warhead" in drug design refers to a reactive functional group that forms a covalent bond with a target protein, often an enzyme. nih.govbiosolveit.de This can lead to increased potency, selectivity, and a longer duration of action. nih.gov The design of these warheads is a critical aspect of developing targeted covalent inhibitors. wuxiapptec.com While acrylamides are common, other groups, including those derived from alkynes, are being explored to fine-tune reactivity and minimize off-target effects. nih.govdovepress.com

Agrochemical Development and Chemical Biology Applications

The structural motifs present in this compound and its derivatives are also relevant in the field of agrochemical development. lookchem.com The related compound, 3-cyclopropylprop-2-yn-1-ol, is used as a starting material for the synthesis of new pesticides and other agrochemicals. lookchem.com The unique properties conferred by the cyclopropyl and alkyne groups can contribute to the development of more effective and environmentally considerate products. lookchem.com In the realm of chemical biology, this compound and its analogs can be utilized as chemical probes to investigate biological pathways and enzyme mechanisms. evitachem.com

Future Research Directions and Interdisciplinary Perspectives

Development of Asymmetric Catalytic Methodologies for Chiral Derivatives

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and functional materials. Future research will likely focus on the development of novel asymmetric catalytic methods to produce enantiomerically enriched derivatives of 3-cyclopropylprop-2-ynoic acid.

Currently, the asymmetric synthesis of related chiral cyclopropanes and alkynes often relies on transition-metal catalysis. nih.govmdpi.comnih.gov For instance, cobalt- and rhodium-based catalysts have shown high efficiency in the asymmetric cyclopropanation of alkenes. nih.govnih.govunl.ptrsc.org These methodologies could be adapted to generate chiral cyclopropyl (B3062369) precursors for this compound. Furthermore, the development of catalytic systems for the direct asymmetric functionalization of the alkyne moiety is a promising avenue. This could involve metal-catalyzed additions or rearrangements that introduce chirality at a specific position. nih.govwiley.com

Enzymatic and organocatalytic approaches also present significant opportunities. mdpi.com Enzymes, such as ene reductases, have been used for the reductive cyclization of α,β-unsaturated compounds to yield chiral cyclopropyl derivatives with high enantioselectivity. mdpi.com Organocatalysts, like chiral phosphoric acids, have been successfully employed in various asymmetric transformations and could be designed to control the stereochemistry in reactions involving the this compound scaffold. mdpi.comwiley.com The development of these methods would provide access to a diverse range of chiral building blocks for various applications.

Investigation of Bio-orthogonal Reactions with this compound Scaffolds

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgmdpi.com The unique reactivity of the strained cyclopropyl and alkyne functionalities in this compound makes it an intriguing candidate for the development of new bio-orthogonal probes.

The alkyne group is a well-established functional handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgnih.govwiley.comwikipedia.org While the terminal alkyne in this compound can participate in these reactions, the cyclopropyl group offers an additional site for unique reactivity. Cyclopropenes, for example, have been utilized in dual bio-orthogonal labeling strategies. nih.gov Research could explore whether the cyclopropyl ring in this compound can be chemically or enzymatically converted in situ to a more reactive species for bio-orthogonal ligation.

Furthermore, the development of novel bio-orthogonal reactions that are specifically tailored to the electronic properties of the this compound scaffold is a key area for future investigation. This could involve exploring cycloaddition reactions with different partners, such as nitrones or tetrazines, to achieve fast and selective labeling of biomolecules in complex biological environments. wikipedia.orgnih.govreading.ac.uk The ability to use multiple, mutually orthogonal reactions would enable sophisticated multi-target imaging and tracking studies. acs.orgnih.gov

Sustainable and Green Chemistry Approaches for Synthesis and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Future research on this compound will undoubtedly be guided by these principles, focusing on more sustainable synthetic routes and applications.

Current synthetic methods for cyclopropylacetylenes, the core of this compound, can involve hazardous reagents like butyllithium (B86547) or multi-step processes. google.com Green alternatives could include the use of in-situ generated acetylene (B1199291) from calcium carbide, a more environmentally friendly and cost-effective approach. researchgate.netmdpi.com The development of catalytic, one-pot, or continuous-flow processes would also contribute to a greener synthesis by minimizing waste, energy consumption, and the need for purification of intermediates. mdpi.comacs.org The use of greener solvents, or even solvent-free conditions, perhaps in combination with microwave or ultrasonic irradiation, are other avenues to explore. rasayanjournal.co.inijnc.irsemanticscholar.org

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, capable of accelerating discovery and optimization. mdpi.comijsetpub.com These computational approaches can be powerfully applied to the study of this compound and its derivatives.

ML models can be trained on large datasets of chemical reactions to predict reaction outcomes, including yields and selectivity, with high accuracy. mdpi.comacs.orgeurekalert.org For this compound, this could involve predicting the regioselectivity and stereoselectivity of additions to the alkyne, or the reactivity of the cyclopropyl ring under various conditions. Such predictive models would enable chemists to efficiently screen potential reaction conditions in silico, saving time and resources. acs.orgbeilstein-journals.org

Furthermore, AI and ML can be employed in the de novo design of novel compounds with desired properties. mdpi.com By learning the structure-activity relationships from existing data, generative models can propose new derivatives of this compound that are optimized for specific applications, such as biological activity or material properties. This integration of AI can guide synthetic efforts towards the most promising candidates, streamlining the entire discovery pipeline from initial design to experimental validation. beilstein-journals.orgnih.gov The development of user-friendly platforms that integrate these AI tools will be crucial for their widespread adoption in the chemical community. eurekalert.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-cyclopropylprop-2-ynoic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis often involves cyclopropane ring formation via [2+1] cycloaddition or transition-metal-catalyzed coupling. For example, cyclopropanation of propargolic acid derivatives using Simmons-Smith reagents (e.g., Zn/Cu pairs) under inert conditions (argon atmosphere) can yield the cyclopropyl group. Optimization requires monitoring temperature (0–25°C) and stoichiometry of reagents (e.g., 1.2–1.5 equivalents of diiodomethane). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Yield improvements (60–80%) are achievable by reducing steric hindrance through solvent choice (e.g., THF over DCM) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data discrepancies be resolved?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) spectroscopy are essential. The alkyne proton in the propiolic acid moiety appears as a singlet at δ 2.8–3.2 ppm in ¹H NMR, while the cyclopropyl protons show splitting patterns (e.g., δ 0.8–1.5 ppm). Discrepancies in IR carbonyl peaks (e.g., 1680–1720 cm⁻¹) may arise from hydration or dimerization; drying samples over molecular sieves and comparing with computational spectra (DFT/B3LYP) can validate results. For conflicting data, cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography .

Advanced Research Questions

Q. How can researchers design experiments to investigate the acid dissociation constant (pKa) of this compound, considering its electronic and steric effects?

- Methodological Answer : Use potentiometric titration in aqueous or mixed solvent systems (e.g., water/DMSO) to account for low solubility. The cyclopropyl group’s electron-withdrawing effect lowers pKa compared to linear analogs. Computational modeling (e.g., COSMO-RS) predicts pKa shifts due to ring strain and hyperconjugation. Compare experimental values with theoretical calculations to resolve contradictions arising from solvent polarity or ionic strength variations .

Q. What strategies are effective for resolving contradictions in reported catalytic activity of this compound in cycloaddition reactions?

- Methodological Answer : Contradictions often stem from reaction conditions (e.g., catalyst loading, solvent polarity). Design a factorial experiment to test variables:

- Catalyst type : Pd vs. Cu complexes.

- Solvent effects : Polar aprotic (DMF) vs. nonpolar (toluene).

- Temperature : 25°C vs. 60°C.

Use ANOVA to identify significant interactions. For example, Pd(OAc)₂ in DMF at 60°C may favor [3+2] cycloaddition (90% yield), while CuI in toluene suppresses side reactions .

Q. How can structural modifications of this compound enhance its bioactivity, and what computational tools guide rational design?

- Methodological Answer : Introduce electron-donating groups (e.g., methyl) to the cyclopropane ring to modulate electronic density. Molecular docking (AutoDock Vina) and molecular dynamics simulations predict binding affinity to target enzymes (e.g., cyclooxygenase-2). Validate with in vitro assays (IC₅₀ measurements) and compare with QSAR models to prioritize synthetic targets .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., log-logistic model) to fit dose-response curves. For non-monotonic data (e.g., hormetic effects), apply Akaike information criterion (AIC) to compare models. Address outliers via Grubbs’ test and report confidence intervals (95%) for EC₅₀ values. Replicate experiments in triplicate to ensure robustness .

Q. How should researchers address batch-to-batch variability in the synthesis of this compound?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Critical process parameters (CPPs) : Reaction time, temperature.

- Critical quality attributes (CQAs) : Purity, yield.

Use multivariate analysis (e.g., PCA) to correlate CPPs and CQAs. For persistent variability, apply design of experiments (DoE) to optimize conditions (e.g., central composite design) .

Mechanistic & Theoretical Studies

Q. What mechanistic insights explain the regioselectivity of this compound in Diels-Alder reactions?

- Methodological Answer : The alkyne’s linear geometry and cyclopropane’s ring strain create a sterically constrained transition state. Frontier molecular orbital (FMO) analysis reveals dominant HOMO (dienophile) and LUMO (diene) interactions. Density functional theory (DFT) calculations (B3LYP/6-31G*) show endo preference due to secondary orbital interactions between the cyclopropane and diene π-system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro